1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-

Overview

Description

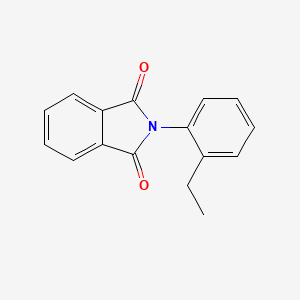

1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione is 251.094628657 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies that explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H13NO

- Molecular Weight : 251.28 g/mol

- CAS Number : Not specified in the sources but can be derived from the molecular formula.

Antimicrobial Activity

Research has demonstrated that derivatives of isoindole-1,3-dione exhibit significant antimicrobial properties. A study synthesized various phthalimide derivatives based on isoindole-1,3-dione and evaluated their antibacterial and antifungal activities. The results indicated that many compounds showed notable activity against Gram-negative bacteria and fungi:

| Compound | Antibacterial Activity (Inhibition Zone mm) | Antifungal Activity (Inhibition Zone mm) |

|---|---|---|

| 1 | 39 | 25 |

| 2 | 32 | 30 |

| 3 | 35 | 20 |

The minimal inhibitory concentrations (MIC) ranged from 25 to 200 µg/ml, with certain compounds demonstrating superior effectiveness compared to standard drugs like Ciprofloxacin and Ketoconazole .

Neuropharmacological Effects

In vitro studies have shown that isoindole derivatives can interact with serotonin receptors, particularly the 5-HT1A receptor. For example, some derivatives displayed affinity towards these receptors, suggesting potential antipsychotic properties. The most potent compound in this regard was identified as having a significant inhibitory effect on phosphodiesterase (PDE10A), which is implicated in cognitive functions and mood regulation .

Antioxidant Properties

Recent investigations have highlighted the antioxidant potential of isoindole derivatives. These compounds were evaluated using the DPPH method, which measures free radical scavenging activity. The findings indicated that these substances possess substantial antioxidant capabilities, which may contribute to their therapeutic effects in neurodegenerative diseases .

Pharmacokinetic and Toxicological Profiles

The pharmacokinetics of isoindole derivatives suggest favorable absorption characteristics and good permeability across the blood-brain barrier (BBB). Computational studies predict low toxicity and suitable profiles for CNS targeting, making them promising candidates for further development in treating neurological disorders .

Case Study: Antipsychotic Potential

A notable study focused on a specific isoindole derivative that was evaluated for its antipsychotic effects using a behavioral model of schizophrenia. The compound demonstrated significant efficacy in reducing symptoms associated with psychosis, correlating with its binding affinity to serotonin receptors .

Case Study: Antimicrobial Efficacy

In another study aimed at developing new antimicrobial agents, various isoindole derivatives were synthesized and screened against multiple microbial strains. The results indicated that certain modifications to the isoindole structure enhanced antimicrobial activity, particularly against resistant strains .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molar mass of approximately 294.35 g/mol. It features a unique isoindole structure that contributes to its reactivity and biological activity. The presence of the ethylphenyl group enhances its lipophilicity, which is crucial for interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives had inhibition zones comparable to gentamicin, a standard antibiotic .

Anticancer Properties

Isoindole derivatives have also been evaluated for their anticancer potential. In vitro studies indicated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively. For example, specific derivatives demonstrated IC50 values as low as 0.0478 µmol/mL against Leishmania tropica, suggesting their potential as antileishmanial agents .

Neuroprotective Effects

The compound exhibits promising neuroprotective properties, particularly in the context of Alzheimer's disease. Research involving molecular docking studies has identified several isoindole derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative disorders. One derivative showed an IC50 value of 1.12 µM against AChE, indicating strong inhibitory activity .

Synthesis and Characterization

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions starting from phthalic anhydride or similar precursors. Various synthetic routes have been explored to optimize yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are routinely employed to confirm the structure of synthesized compounds .

Case Study 1: Antimicrobial Evaluation

In a recent study published in Wiley Online Library, several isoindole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that some compounds exhibited significant antibacterial effects comparable to established antibiotics like gentamicin .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of isoindole derivatives on human cancer cell lines (Caco-2 and HCT-116). The study reported that treatment with these compounds led to cell cycle arrest and increased apoptosis rates . This highlights the therapeutic potential of these compounds in cancer treatment.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-(2-ethylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16(17)19/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGRYNXZCZEIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351590 | |

| Record name | ST50191166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39953-63-4 | |

| Record name | ST50191166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.